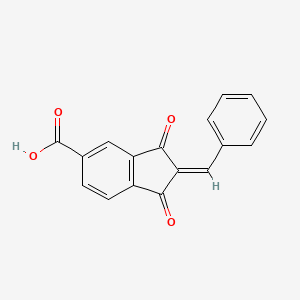

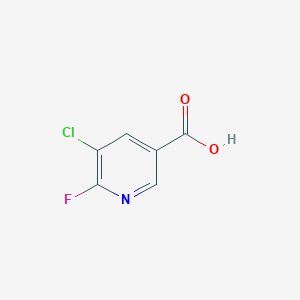

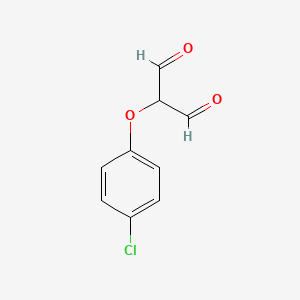

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, also known as BDI acid, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural and physicochemical properties. BDI acid is a yellowish powder that is sparingly soluble in water but highly soluble in organic solvents such as ethanol, chloroform, and acetone. This compound has shown potential as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Enamino Derivatives Synthesis

- Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, related to (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, can be isolated through careful hydrolysis of their esters, revealing stable acids due to intramolecular hydrogen bonds. This stability offers insights into potential applications in synthetic chemistry (Malamidou-Xenikaki et al., 2008).

In Vitro Cytotoxicity

- Arylamides of 1,3-dioxoindan-2-carboxylic acid demonstrated in vitro cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology (Jung et al., 2004).

Photoremovable Protecting Groups

- Certain 1,3-dioxoindan-2-yl carboxylic acid esters, related in structure, act as photoremovable protecting groups. This application is significant in photochemistry and could be adapted for controlled release in various chemical processes (Literák et al., 2008).

Organometallic Anticancer Drugs

- Novel 1,3-dioxoindan-2-carboxamide-based complexes, which are structurally similar, have been developed for anticancer applications, leveraging topoisomerase inhibiting properties. This represents a promising area of research in medicinal chemistry (Mokesch et al., 2015).

Biotransformation

- Research on the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas oleovorans, implies potential biotechnological applications for this chemical structure (Wubbolts & Timmis, 1990).

Coordination Polymers

- Derivatives of 3,5-dihydroxy benzoic acids, similar in structure, have been used to create lanthanide coordination compounds, which are significant in material science for their photophysical properties (Sivakumar et al., 2011).

properties

IUPAC Name |

(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZONMQZCIBTC-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

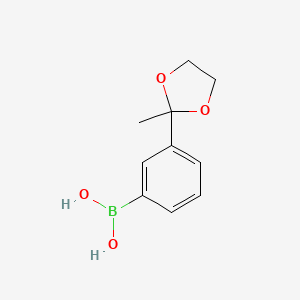

![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)

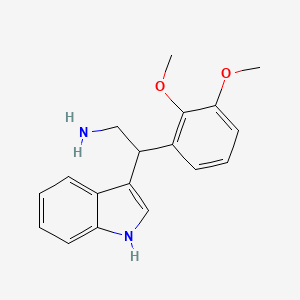

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

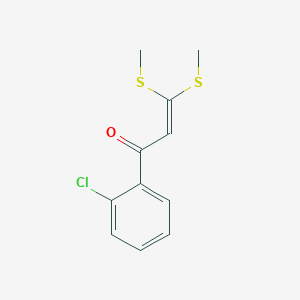

![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)